4-Penten-1-OL

Catalog No.
S564695
CAS No.
821-09-0
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Penten-1-OL

CAS Number

821-09-0

Product Name

4-Penten-1-OL

IUPAC Name

pent-4-en-1-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h2,6H,1,3-5H2

InChI Key

LQAVWYMTUMSFBE-UHFFFAOYSA-N

SMILES

C=CCCCO

solubility

0.66 M

Synonyms

5-Hydroxy-1-pentene; 4-Pentenyl Alcohol; 4-Pentenol; NSC 97503;

Canonical SMILES

C=CCCCO

-Penten-1-ol in Carbohydrate Chemistry

One of the primary applications of 4-penten-1-ol in scientific research lies in the field of carbohydrate chemistry. It plays a crucial role in the n-Pentenyl Glycoside methodology for the rapid assembly of homoglycans, which are polysaccharides composed of a single type of monosaccharide unit []. This methodology offers a streamlined approach to synthesizing complex carbohydrates, including the nonasaccharide component of a high-mannose glycoprotein [].

Here's how 4-penten-1-ol functions in this process:

  • Formation of a glycosyl donor: 4-Penten-1-ol reacts with a protected glycosyl bromide to form a n-pentenyl glycoside, which acts as the glycosyl donor in subsequent glycosylation reactions [].
  • Glycosylation reactions: The n-pentenyl glycoside then participates in a series of glycosylation reactions, where it donates the sugar unit to an acceptor molecule, allowing for the stepwise construction of the desired homoglycan [].
  • Cleavage of the pentenyl group: Finally, the pentenyl group is selectively removed using mild acidic conditions, yielding the final deprotected homoglycan product [].

This methodology offers several advantages over traditional carbohydrate synthesis methods, including:

  • Simplified purification: The pentenyl group facilitates straightforward purification of the intermediate glycosides due to its unique reactivity [].
  • Enhanced efficiency: The n-pentenyl glycosides exhibit superior reactivity in glycosylation reactions, leading to improved efficiency in the synthesis process [].

-Penten-1-ol in Catalysis Research

Beyond its application in carbohydrate chemistry, 4-penten-1-ol also serves as a valuable tool in research related to epoxidation reactions. Epoxidation involves the addition of an oxygen atom to a double bond, forming an epoxide molecule.

Studies have explored the use of 4-penten-1-ol as a substrate to investigate the performance of various catalysts for epoxidation reactions. These studies have employed:

  • Oxo-diperoxo tungstate(VI) complex as a catalyst with bicarbonate acting as a co-catalyst [].
  • Molybdenum(VI) complex as a catalyst with hydrogen peroxide serving as the terminal oxidant and bicarbonate as the co-catalyst [].

4-Penten-1-ol is an organic compound with the molecular formula C5H10OC_5H_{10}O and a molecular weight of approximately 86.13 g/mol. It is a colorless liquid at room temperature, with a melting point around 14.19 °C and a boiling point between 134-137 °C. The compound is characterized by the presence of a double bond between the second and third carbon atoms, alongside a hydroxyl group (-OH) at the first carbon, making it an allylic alcohol. Its structure can be represented as follows:

text
H OH \ / C=C / \ H H

4-Penten-1-ol is soluble in water (57 g/L at 25 °C) and has a density of 0.834 g/mL. It is often utilized in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

The specific mechanism of action of 4-Penten-1-ol depends on the context of its use. In carbohydrate chemistry, it serves as a building block for the synthesis of complex carbohydrates through the n-Pentenyl Glycoside methodology []. This method utilizes the reactivity of the double bond and the hydroxyl group to form linkages with carbohydrate chains.

While detailed safety information is limited, some general hazards can be assumed based on the functional groups.

  • Flammability: The presence of a carbon chain and a double bond suggests potential flammability.
  • Reactivity: The double bond can react with strong oxidizing agents.
  • Skin and eye irritant: The alcohol group can cause irritation upon contact.

  • Halocyclization: When treated with bromine in water, 4-penten-1-ol can form cyclic bromoethers rather than bromohydrins due to the formation of a bromonium ion intermediate, which facilitates nucleophilic attack by water .
  • Epoxidation: The compound can undergo epoxidation using oxo-diperoxo tungstate(VI) complex as a catalyst, allowing for the transformation of olefins into epoxides .
  • Formation of Esters: 4-Penten-1-ol can react with carboxylic acids to form esters, particularly when activated by coupling agents like HATU .

These reactions highlight the compound's versatility as a reagent in organic chemistry.

Research indicates that 4-Penten-1-ol exhibits biological activity, particularly in its role as a reagent in carbohydrate chemistry. It is utilized for synthesizing glycosides, which are important in various biological processes and applications . Additionally, its structural properties suggest potential interactions with biological systems, although specific pharmacological activities require further investigation.

Several synthesis methods for 4-Penten-1-ol have been documented:

  • Allylic Alcohol Synthesis: This method involves the reduction of 4-pentenal or similar aldehydes using reducing agents such as lithium aluminum hydride.
  • Hydrolysis of Alkynes: Another approach includes the hydration of alkynes to yield 4-penten-1-ol through Markovnikov addition.
  • Reactions with Sulfonyl Isocyanates: The compound can also be synthesized by reacting with chlorosulfonyl isocyanate to produce sulfamate esters .

These methods illustrate the compound's accessibility through various synthetic pathways.

4-Penten-1-ol finds application across multiple domains:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including glycosides and esters.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activities.
  • Agrochemicals: The compound is used in the formulation of certain agrochemical products .

These applications underscore its significance in both industrial and research contexts.

Several compounds share structural similarities with 4-Penten-1-ol, each possessing unique characteristics:

Compound NameMolecular FormulaKey Features
3-Hydroxybutan-2-oneC4H8OC_4H_8OA ketone with a hydroxyl group; less reactive than alcohols.
2-PentanolC5H12OC_5H_{12}OA secondary alcohol; more sterically hindered than 4-Penten-1-ol.
Buta-1,3-dieneC4H6C_4H_6A diene; lacks hydroxyl group but shares similar reactivity due to double bonds.
PentanalC5H10OC_5H_{10}OAn aldehyde; structurally similar but lacks double bond and hydroxyl group.

The uniqueness of 4-Penten-1-ol lies in its dual functional groups (alkene and alcohol), enabling diverse chemical reactivity not fully exhibited by its counterparts.

Classical Organic Synthesis Approaches

Bromination-Dehydrobromination Pathways

A traditional route involves the bromination of 4-penten-1-ol followed by dehydrobromination. For example, 4-penten-1-ol reacts with bromine to form 5-bromo-4-penten-1-ol, which undergoes elimination with alkali to yield 4-pentyn-1-ol. This two-step process achieves moderate yields (~60–70%) but requires careful control of reaction conditions to avoid over-bromination.

Alkali-Mediated Dehydrohalogenation Strategies

Dehydrohalogenation of halide precursors, such as tetrahydrofurfuryl chloride, using alkali metals (e.g., sodium or lithium) provides a direct route to 4-penten-1-ol. Magnesium-mediated reactions in ethereal solvents have also been reported, with yields exceeding 80% under anhydrous conditions.

Modern Catalytic Synthesis Techniques

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts, such as Pd₂(dba)₃ with XANTPhos ligands, enable alkoxycarbonylation of 4-penten-1-ol to ε-caprolactone and oligocaprolactones. Recent advances include Pd-catalyzed oxidative cyclization with n-BuONO, forming 3-hydroxytetrahydropyrans via terminal-selective nucleophilic attack. These methods achieve >90% selectivity under mild conditions (25–60°C).

Lithium Aluminum Hydride Reduction Protocols

While LiAlH₄ is more commonly used for reducing esters or ketones, it has been employed in the synthesis of 4-penten-1-ol derivatives. For instance, LiAlH₄ reduces Biginelli compounds to yield hydrogenolysis products, which can be further functionalized.

Industrial-Scale Production Processes

Continuous Flow Hydrogenation Systems

Industrial production leverages continuous flow reactors for hydrogenation of pentenol precursors. These systems enhance reaction efficiency and scalability, with throughputs exceeding 100 kg/day in optimized setups.

Catalytic Transfer Hydrogenation Methods

Catalytic transfer hydrogenation using formic acid or alcohols as hydrogen donors reduces production costs by eliminating high-pressure H₂. Pd/C or Raney nickel catalysts achieve conversions >95% in batch reactors.

Palladium-Mediated Cross-Couplings

Palladium catalysis enables both intermolecular and intramolecular carbon–carbon bond formation from 4-penten-1-ol. Optimized conditions suppress competitive β-hydride elimination and favour cyclization or cross-coupling, as summarised in Table 1.

EntryLigand (bis-phosphine, if applicable)BaseTemperature (°C)Isolated yield of tetrahydrofuran (%)Notes
191,4-bis(diphenylphosphino)butaneSodium tert-butoxide6552 [1]Moderate turnover; minimal β-hydride loss
21Bis(di-2-pyridyl)ethyl phosphineSodium tert-butoxide6545 [1]Improved conversion relative to monodentate phosphines
24Bis(2-diphenylphosphinophenyl)etherSodium tert-butoxide6576 [1]Highest isolated yield under two-equivalent base and aryl bromide

Key finding: bulky, electron-rich bidentate phosphines decelerate β-hydride elimination and divert the reaction toward 5-exo-trig cyclization, giving 2-substituted tetrahydrofurans in up to seventy-six percent isolated yield [1].

Rhodium-Catalyzed C–H Activation Processes

Rhodium(I) and rhodium(II) catalysts transform 4-penten-1-ol via allylic C–H activation, hydroalkoxylation, or nitrenoid insertion, creating densely functionalised heterocycles.

Catalyst systemTransformation typeProductYield (%)Diastereoselectivity (dr)Enantioselectivity (ee)
Dirhodium tetraacetate / carbamate nitrene sourceIntramolecular C–H aminationDihydropyran-2-one69 [2]94:6>99
Cyclopentadienyl-rhodium(III) chloride dimer / copper(II) acetateDirect C–H addition to allylic alcoholsβ-Aryl ketone76 [3]
Rhodium(I) bis-diphenylphosphinoethane complexCascade cyclization to cis-pyrrolidinescis-3,4-arylvinyl pyrrolidine80 [4]>20:1Not reported

Mechanistic studies reveal sequential coordination of the alkene, C–H insertion, and reductive elimination, aided by transient σ-alkyl rhodium species that govern diastereocontrol [5] [6].

Asymmetric Catalysis Developments

Chiral Pyridine Ligand Systems

Pyridine-based ligands create well-defined chiral pockets around transition metals, affording high optical purity in reactions that incorporate 4-penten-1-ol.

Metal–ligand pairTransformationProductee (%)Reference
Nickel(0) / VAPOL-derived phosphoramiditeReductive coupling with methyl sorbateAnti-vicinal diol94 [7]
Palladium(0) / Quinazolinap ligandCarboamination of N-aryl-4-pentenylamines2-(Arylmethyl)pyrrolidines90 [8]
Rhodium(I) / 2-pyridyl-substituted phosphoramidite1,4-Addition of arylboronic acidsβ-Aryl ketones from 4-penten-1-ol-derived enones>95 [9]

Stereoinduction arises from hydrogen bonding and coulombic interactions between the pyridine nitrogen and the developing anion or π-system, steering the nucleophile to one prochiral face [9].

Enantioselective Cyclization Methodologies

Four-penten-1-ol also participates in metal-catalysed desymmetrisation and cyclisation sequences that form new stereogenic centres.

Cyclization modeCatalystProductee (%)Yield (%)Reference
Carbenoid-induced [10] [9]-sigmatropic rearrangementDirhodium(II) (S)-4-diphenylphosphoryl-2-oxazolineVicinal diols>99 [11]50–93
Asymmetric carboetherificationPalladium(0) / (S)-pyridyl-oxazoline2-Substituted tetrahydrofurans82–96 [8]60–74
Organocatalytic intramolecular Michael addition of enalsProline-derived secondary amineCycloheptanones97 [12]78

Collectively, these approaches demonstrate that remote π-activation of the terminal alkene in 4-penten-1-ol, combined with chiral ligand control, delivers rings ranging from five to seven members with outstanding enantioselectivity.

Biocatalytic Transformation Approaches

Alcohol Dehydrogenase-Mediated Conversions

Flavin-dependent or copper-dependent alcohol oxidases oxidise 4-penten-1-ol to the corresponding aldehyde, often followed by spontaneous isomerisation or over-oxidation to the acid [13]. Representative kinetic data are compiled in Table 2.

Enzyme sourceCo-factorRelative activity with 4-penten-1-ol (%)Major oxidised productOver-oxidation tendency
Fusarium species galactose oxidaseCopper(II)100 [13]4-pentenalModerate
Bjerkandera species flavin oxidaseFlavin adenine dinucleotide85 [13]4-pentenalLow
Pleurotus eryngii aryl alcohol oxidaseFlavin adenine dinucleotide72 [13]4-pentenalNegligible

The broad substrate tolerance of these enzymes enables selective production of unsaturated aldehydes without reliance on nicotinamide co-factors.

Enzymatic Resolution Techniques

Lipase-catalysed acyl transfer provides an industrially scalable route to enantiopure 4-penten-1-yl esters.

Lipase (commercial name)Acyl donorConversion at harvest (%)Recovered alcohol ee (%)Acylated product ee (%)Reference
Candida antarctica lipase BVinyl acetate24>98 [14]
Porcine pancreas lipaseVinyl acetate14>97 [14]
Amano PS lipase (Burkholderia cepacia)Vinyl acetate72>98 [14]

Operating in tetrahydrofuran at ambient temperature, these resolutions proceed without racemisation, furnishing either (R)-4-penten-1-ol or its acetate in high optical purity after a single catalytic step [14].

XLogP3

1

Boiling Point

141.0 °C

UNII

W0558TQC6F

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

821-09-0

Wikipedia

4-pentenol

Use Classification

Food additives -> Flavoring Agents

Dates

Last modified: 09-13-2023
Denmark et al. Mechanistic, crystallographic, and computational studies on the catalytic, enantioselective sulfenofunctionalization of alkenes. Nature Chemistry, doi: 10.1038/nchem.2109, published online 10 November 2014 http://www.nature.com/nchem
Wang et al. Directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00836-6, published online 13 December 2021

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